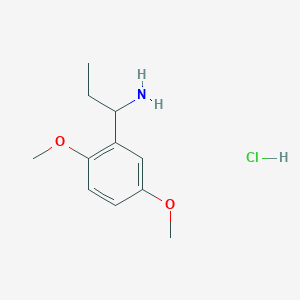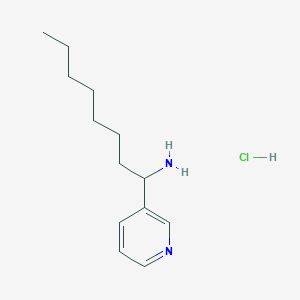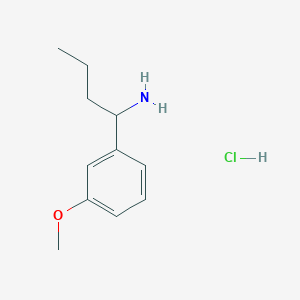
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound derived from the bacterial synthesis of vitamin B2 (riboflavin). It is known for its potent immunological properties, particularly its ability to activate mucosal-associated invariant T (MAIT) cells. These cells play a crucial role in the immune response, particularly in antimicrobial defense and tissue repair .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione involves the condensation of 5-amino-6-D-ribitylaminouracil with methylglyoxal. This reaction typically occurs under mild conditions, with the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its instability in water and the specificity of its biological role. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and stability of the final product .
化学反応の分析
Types of Reactions
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione primarily undergoes condensation reactions. It can also participate in covalent bonding with proteins, particularly the major histocompatibility complex class I-related protein (MR1) in antigen-presenting cells .
Common Reagents and Conditions
Condensation Reactions: Methylglyoxal is a common reagent used in the synthesis of this compound.
Covalent Bonding: The compound forms covalent bonds with MR1 in the endoplasmic reticulum of antigen-presenting cells.
Major Products Formed
The major product formed from the condensation reaction is this compound itself. When it binds to MR1, it facilitates the presentation of antigens to MAIT cells, leading to their activation .
科学的研究の応用
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Infectious Diseases: The compound is used to investigate the role of MAIT cells in various infectious diseases, including bacterial and viral infections.
Cancer Research: Its ability to activate MAIT cells makes it a potential candidate for cancer immunotherapy.
Drug Development: The compound’s unique properties are being explored for the development of new vaccine adjuvants and immunotherapeutics.
作用機序
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione exerts its effects by covalently bonding to the MR1 protein in the endoplasmic reticulum of antigen-presenting cells. This bonding enables MR1 refolding and trafficking to the cell surface, where it interacts with T cell receptors on MAIT cells. This interaction activates the immunological and antimicrobial properties of MAIT cells .
類似化合物との比較
Similar Compounds
5-amino-6-D-ribitylaminouracil: A precursor in the biosynthesis of vitamin B2.
6-[(5-hydroxypentyl)amino]-5-[(E)-(2-oxopropylidene)amino]uracil: A nucleobase analogue with similar immunological properties.
Uniqueness
5-((2-Oxopropylidene)amino)-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its potent activation of MAIT cells and its role in the immune response. Its ability to covalently bond with MR1 and facilitate antigen presentation distinguishes it from other similar compounds .
特性
CAS番号 |
1610526-18-5 |
|---|---|
分子式 |
C12H18N4O7 |
分子量 |
330.29 g/mol |
IUPAC名 |
5-(2-oxopropylideneamino)-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)2-13-8-10(15-12(23)16-11(8)22)14-3-6(19)9(21)7(20)4-17/h2,6-7,9,17,19-21H,3-4H2,1H3,(H3,14,15,16,22,23)/t6-,7+,9-/m0/s1 |
InChIキー |
LXKLTDXEFFOBPT-OOZYFLPDSA-N |
SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
異性体SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)C=NC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O |
同義語 |
5-(2-oxopropylideneamino)-6-d-ribitylaminouracil 5-OP-RU |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)







![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
